TFEB activator 1

TFEB nuclear translocation Autophagy Neurodegeneration

For autophagy studies requiring quantifiable potency: TFEB activator 1 is the only orally bioavailable, brain-penetrant tool with a defined EC50 (2167 nM) and mTOR-independent direct TFEB binding. Unlike trehalose or curcumin, it enables precise dose-response analysis in tauopathy, amyloid-β clearance, and lysosomal assays. Superior for high-content screens and chronic dosing models.

Molecular Formula C19H18O3
Molecular Weight 294.3 g/mol
CAS No. 41973-42-6
Cat. No. B1630255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTFEB activator 1
CAS41973-42-6
Synonyms(1E,4E)-1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one
Molecular FormulaC19H18O3
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C=CC(=O)C=CC2=CC=CC=C2OC
InChIInChI=1S/C19H18O3/c1-21-18-9-5-3-7-15(18)11-13-17(20)14-12-16-8-4-6-10-19(16)22-2/h3-14H,1-2H3/b13-11+,14-12+
InChIKeyRCZMPCUUTSDNAJ-PHEQNACWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TFEB Activator 1 (CAS 41973-42-6): mTOR-Independent TFEB Activator with Defined EC50 and Oral Bioactivity


TFEB activator 1, also known as curcumin analog C1 or (1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one, is a synthetic monocarbonyl curcumin derivative that functions as a direct, mTOR-independent activator of transcription factor EB (TFEB) [1]. It promotes TFEB nuclear translocation with an EC50 of 2167 nM in Flag-TFEB HeLa cells and enhances autophagy and lysosomal biogenesis without inhibiting mTOR or MAPK1/3 pathways . The compound is orally bioactive and demonstrates brain penetration in rodent models, establishing it as a reference standard for mechanistic and translational studies in autophagy-related disorders .

Why Generic TFEB Activators Cannot Substitute for TFEB Activator 1: Mechanism Divergence and Quantitative Gaps


TFEB activators are not functionally interchangeable due to divergent mechanisms (mTOR-dependent vs. independent, direct binding vs. indirect stress) and wide variations in potency and bioavailability [1]. Many TFEB activators, such as curcumin and trehalose, either exhibit weak nuclear translocation (∼20% at 10 µM for curcumin) or rely on indirect lysosomal stress with no defined EC50, while others like TFEB activator 2 operate through distinct targets (DAT-CDK9) with higher working concentrations (72% at 10 µM) [2]. Substituting without quantitative validation risks suboptimal pathway engagement, confounding experimental outcomes, and wasted procurement resources.

TFEB Activator 1: Quantitative Differentiation from Curcumin, Analog E4, Trehalose, and TFEB Activator 2


Head-to-Head Nuclear Translocation Efficacy: TFEB Activator 1 Outperforms Curcumin and mTOR-Dependent Analog E4

In N2a neuroblastoma cells, TFEB activator 1 (C1) at 1 µM induced TFEB nuclear translocation in >80% of cells, compared to only ∼20% for curcumin at 10 µM and ∼50% for the mTOR-inhibiting analog E4 at 1 µM [1]. This represents a >4-fold improvement over curcumin at a 10-fold lower concentration and a >1.6-fold improvement over E4 at the same concentration.

TFEB nuclear translocation Autophagy Neurodegeneration

Defined EC50 for TFEB Nuclear Translocation: 2167 nM vs. Curcumin's Unquantifiable Potency

TFEB activator 1 exhibits a well-defined EC50 of 2167 nM for promoting Flag-TFEB nuclear translocation in HeLa cells stably expressing 3xFlag-TFEB [1]. In contrast, curcumin at 10 µM induces only ∼20% nuclear translocation, and a full dose-response curve could not be established due to limited solubility and cytotoxicity [1].

EC50 TFEB High-content screening

mTOR-Independent Activation: Preserves Cellular Signaling vs. mTOR Inhibitors and Trehalose

Unlike mTOR inhibitors (e.g., torin1, rapamycin) and trehalose, TFEB activator 1 activates TFEB without affecting mTOR phosphorylation of TFEB at S142 and S211 or inhibiting MAPK1/3 activity [1]. Trehalose activates TFEB indirectly via lysosomal stress and shows no direct binding or quantifiable EC50 [2].

mTOR pathway Autophagy Lysosomal biogenesis

Oral Bioactivity and Brain Penetration: Validated In Vivo PK vs. Curcumin's Poor Bioavailability

TFEB activator 1 is orally effective in rats, with brain concentrations reaching 0.849 ± 0.302 µg/g (2.88 ± 1.03 µM) after 21-day oral dosing at 10 mg/kg/day [1]. Curcumin is notorious for poor oral bioavailability and minimal brain penetration due to rapid metabolism and low absorption [2].

Oral bioavailability Blood-brain barrier Pharmacokinetics

Superior Nuclear Translocation Efficacy: Lower Concentration vs. TFEB Activator 2

TFEB activator 1 induces >80% nuclear translocation at 1 µM, whereas TFEB activator 2 requires 10 µM to achieve 72% and 30 µM for 94% nuclear translocation [1]. The 10-fold lower effective concentration of TFEB activator 1 translates to greater potency and potential for reduced off-target effects.

TFEB activator 2 Potency comparison Nuclear translocation

TFEB Activator 1: Optimal Application Scenarios Based on Validated Differentiation


Alzheimer's Disease and Neurodegeneration Research Models

With validated brain penetration (2.88 µM in rat brain after oral dosing) and mTOR-independent TFEB activation, TFEB activator 1 is the preferred tool for investigating autophagy enhancement in tauopathy, amyloid-β clearance, and other neurodegenerative proteinopathies where mTOR inhibition is confounding [1].

Autophagy and Lysosomal Biogenesis Mechanistic Studies

The compound's well-defined EC50 (2167 nM) and direct binding to TFEB N-terminus enable precise dose-response analyses and target engagement studies, unlike trehalose or curcumin which lack quantifiable potency [1]. Ideal for CRISPR screens, CLEAR network gene expression profiling, and lysosomal activity assays.

CNS-Targeted TFEB Activation in Preclinical Drug Discovery

Oral bioavailability and brain exposure make TFEB activator 1 suitable for chronic dosing studies in mouse models of lysosomal storage disorders or Parkinson's disease, where curcumin fails due to poor PK [1]. Use as a reference standard when evaluating novel CNS-penetrant TFEB agonists.

High-Content Screening and Dose-Response Assays

The robust nuclear translocation response (>80% at 1 µM) and defined EC50 facilitate automation in high-content imaging platforms for TFEB activation screens. TFEB activator 1 serves as a reliable positive control, outperforming TFEB activator 2 which requires 10-fold higher concentration for comparable effect [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for TFEB activator 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.